molecular formula C10H11F3N2 B8162928 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline

Cat. No.: B8162928
M. Wt: 216.20 g/mol
InChI Key: ZRDCILNIFJJENE-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is an organic compound that belongs to the class of aromatic amines It features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety with a fluorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and ammonia or a primary amine.

    Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Coupling with Aniline: The final step involves coupling the difluoropyrrolidine with 3-fluoroaniline through a nucleophilic aromatic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro derivatives can yield corresponding amines.

    Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This results in modulation of the target’s activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
  • 3-(3,3-Difluoropyrrolidin-1-yl)aniline
  • 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluoroaniline

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of both aniline and pyrrolidine moieties further enhances its versatility in various chemical transformations and applications.

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCILNIFJJENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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